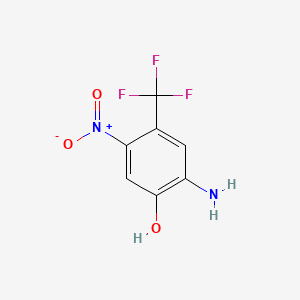

2-Amino-5-nitro-4-(trifluoromethyl)phenol

説明

2-Amino-5-nitro-4-(trifluoromethyl)phenol is a chemical compound. It is the major product of solution phase photodecomposition of fluorodifen .

Synthesis Analysis

The synthesis of 2-Amino-5-nitro-4-(trifluoromethyl)phenol involves several steps. For instance, one method involves the use of BBr3 in 1,2-dichloro-ethane at 0 - 25°C for 14 hours . Another method involves the oxidation of primary amines .Molecular Structure Analysis

The molecular structure of 2-Amino-5-nitro-4-(trifluoromethyl)phenol can be analyzed using various techniques such as HNMR . The InChI code for this compound is1S/C6H4F3N3O2/c7-6(8,9)3-1-5(10)11-2-4(3)12(13)14/h1-2H,(H2,10,11) . Chemical Reactions Analysis

Nitro compounds like 2-Amino-5-nitro-4-(trifluoromethyl)phenol can undergo various chemical reactions. For example, they can be prepared by the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-nitro-4-(trifluoromethyl)phenol include a boiling point of 138-140°C . The compound is solid at ambient temperature .科学的研究の応用

Metabolite of Flutamide

“2-Amino-5-nitro-4-(trifluoromethyl)phenol” is a metabolite of Flutamide . Flutamide is an anti-androgen drug used for treating men with advanced prostate cancer . After oral administration, Flutamide undergoes extensive first-pass metabolism in the liver, producing several metabolites . One of these metabolites is “2-Amino-5-nitro-4-(trifluoromethyl)phenol”, which is predominantly excreted in urine .

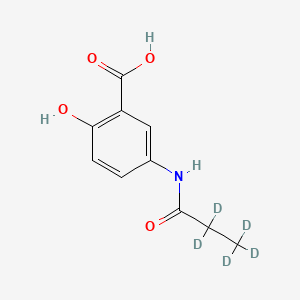

Drug Analysis

This compound is used in the quantitative analysis of Flutamide and its metabolites in pure form, human urine, and plasma samples . The analysis is performed using chromatographic methods, such as HPTLC and HPLC–DAD .

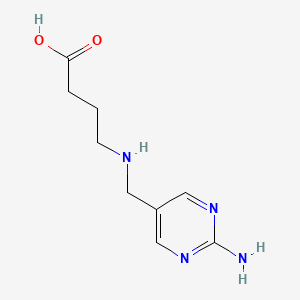

Synthesis of Other Compounds

“2-Amino-5-nitro-4-(trifluoromethyl)phenol” can be used in the synthesis of other compounds . For example, it has been used in the synthesis of "2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester" .

Photodecomposition Study

This compound is the major product of the solution phase photodecomposition of fluorodifen . This makes it useful in studying the photodecomposition process of certain compounds .

Research on Toxicity

The compound is a major metabolite of Flutamide, which has been associated with severe hepatotoxicity . Therefore, studying this compound can provide insights into the toxicity of Flutamide and its metabolites .

Pharmaceutical Research

“2-Amino-5-nitro-4-(trifluoromethyl)phenol” is used in pharmaceutical research . It is used in the development and validation of analytical methods for pharmaceuticals .

Safety and Hazards

作用機序

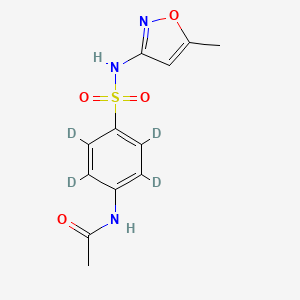

Target of Action

2-Amino-5-nitro-4-(trifluoromethyl)phenol is a metabolite of Flutamide , an anti-androgen drug. The primary targets of this compound are likely to be similar to those of Flutamide, which primarily targets androgen receptors, inhibiting the action of androgens, a type of hormone that promotes the development and maintenance of male sex characteristics.

Pharmacokinetics

As a metabolite of flutamide, it is likely produced in the liver and excreted in the urine

特性

IUPAC Name |

2-amino-5-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-1-4(11)6(13)2-5(3)12(14)15/h1-2,13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHIQXACMFXULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675590 | |

| Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-nitro-4-(trifluoromethyl)phenol | |

CAS RN |

56987-02-1 | |

| Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056987021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-NITRO-4-(TRIFLUOROMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA45BJS77B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of 2-Amino-5-nitro-4-(trifluoromethyl)phenol in the context of the research paper?

A: Although not explicitly stated as a target itself, 2-Amino-5-nitro-4-(trifluoromethyl)phenol plays a crucial behind-the-scenes role in this research. The paper focuses on developing analytical methods for flutamide, an anti-androgen drug, and its metabolites []. While the specific use of 2-Amino-5-nitro-4-(trifluoromethyl)phenol isn't detailed in the abstract, it's likely employed as part of the HPLC (High-Performance Liquid Chromatography) or HPTLC (High-Performance Thin-Layer Chromatography) methods. These techniques often utilize specific reagents for tasks like:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)

![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)

![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)